Bosentan hydrate

Description

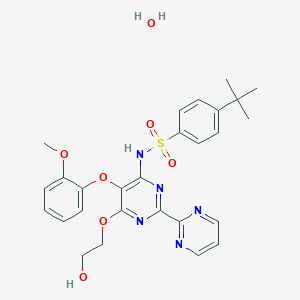

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O6S.H2O/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTRWVVIEPWAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873178 | |

| Record name | Bosentan hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157212-55-0 | |

| Record name | Bosentan monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157212-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bosentan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157212550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bosentan hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)(2,2'-bipyrimidin)-4-yl)benzenesulfonamide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzene-1-sulfonamide Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q326023R30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bosentan Hydrate on Endothelin Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and cellular mechanisms by which bosentan hydrate, a dual endothelin receptor antagonist, exerts its pharmacological effects. The information presented is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of bosentan's interaction with endothelin receptors and its downstream consequences.

Core Mechanism of Action: Competitive Antagonism of Endothelin Receptors

This compound is a nonpeptide, competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors.[1][2] Endothelin-1 (ET-1), a potent endogenous vasoconstrictor and mitogen, plays a crucial role in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[2] ET-1 exerts its effects by binding to ETA and ETB receptors on vascular smooth muscle and endothelial cells.

Bosentan competitively inhibits the binding of ET-1 to both receptor subtypes, thereby preventing the downstream signaling cascades that lead to vasoconstriction, cellular proliferation, fibrosis, and inflammation.[2]

Quantitative Analysis of Receptor Binding and Potency

The affinity and potency of bosentan for ETA and ETB receptors have been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of bosentan's interaction with both receptor subtypes.

Table 1: this compound Binding Affinity (Ki) for Endothelin Receptors

| Receptor Subtype | Tissue/Cell Line | Ki (nM) | Reference |

| ETA | Human Smooth Muscle Cells | 4.7 | [1] |

| ETB | Human Placenta | 95 | [1] |

Table 2: this compound Potency (IC50) in Functional Assays

| Assay Type | Receptor Target & Effect | Tissue/Model | IC50 (µM) | Reference |

| Vasoconstriction | ETA-mediated | Isolated Rat Aorta | 0.2 | [3] |

| Vasoconstriction | ETB-mediated | Isolated Rat Aorta | 19 | [3] |

| Prostacyclin Release | ETB-mediated | Isolated Perfused Rat Lung | 3 | [3] |

| Bronchoconstriction | ETB-mediated | Isolated Perfused Rat Lung | 20 | [3] |

| Bronchoconstriction | ETB-mediated | Precision-Cut Lung Slices | 13 | [3] |

Downstream Signaling Pathways Modulated by Bosentan

By blocking ET-1 binding, bosentan inhibits several key downstream signaling pathways.

Inhibition of Phospholipase C (PLC) Signaling and Intracellular Calcium Mobilization

Activation of ETA and ETB receptors by ET-1 typically leads to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration is a primary driver of smooth muscle contraction. Bosentan's antagonism of endothelin receptors prevents this cascade, leading to vasodilation.

Modulation of the Rho-Kinase (ROCK) Pathway

The RhoA/Rho-kinase (ROCK) pathway is another important mediator of smooth muscle contraction and proliferation. ET-1 can activate this pathway, leading to the inhibition of myosin light chain phosphatase (MLCP) and thereby increasing the phosphorylation of myosin light chain, resulting in sustained contraction. While the direct inhibitory effect of bosentan on the ROCK pathway is an area of ongoing research, its antagonism of ET-1 receptors upstream can be inferred to reduce ROCK pathway activation.

Effects on Endothelial Nitric Oxide Synthase (eNOS)

Endothelin-1 can have complex effects on endothelial nitric oxide synthase (eNOS) expression and activity. While ETB receptor activation on endothelial cells can stimulate nitric oxide (NO) production, leading to vasodilation, chronic ET-1 overstimulation can lead to eNOS uncoupling and reduced NO bioavailability. By blocking both ETA and ETB receptors, bosentan's net effect on eNOS is multifaceted and context-dependent. Some studies suggest that bosentan can improve eNOS function and increase NO production, contributing to its vasodilatory effects.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of bosentan.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of bosentan for ETA and ETB receptors.

Protocol Overview:

-

Membrane Preparation:

-

Tissues or cells expressing the target receptor (e.g., human smooth muscle cells for ETA, human placenta for ETB) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Binding Reaction:

-

A fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled bosentan.

-

Incubations are typically carried out at room temperature or 37°C for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

Competition binding curves are generated by plotting the percentage of specific binding against the concentration of bosentan.

-

The IC50 value (the concentration of bosentan that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Vasoconstriction Assay

Objective: To determine the functional potency (IC50) of bosentan in inhibiting endothelin-induced vasoconstriction.

Protocol Overview:

-

Tissue Preparation:

-

A blood vessel (e.g., rat aorta) is carefully dissected and cut into rings of a specific width (e.g., 2-4 mm).

-

The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

-

Equilibration and Pre-contraction:

-

The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).

-

The viability of the tissue is assessed by inducing a contraction with a depolarizing agent (e.g., KCl).

-

-

Cumulative Concentration-Response Curve:

-

After washing out the pre-contraction agent, the tissue is incubated with a specific concentration of bosentan or vehicle for a defined period.

-

A cumulative concentration-response curve to ET-1 is then generated by adding increasing concentrations of ET-1 to the organ bath and recording the resulting isometric tension.

-

-

Data Analysis:

-

The contractile responses are expressed as a percentage of the maximal contraction induced by the pre-contraction agent.

-

The EC50 values (the concentration of ET-1 that produces 50% of the maximal response) are determined in the absence and presence of bosentan.

-

The potency of bosentan is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. The IC50 can also be determined from the inhibition of a fixed concentration of ET-1.

-

Measurement of Intracellular Calcium Concentration

Objective: To assess the effect of bosentan on ET-1-induced changes in intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells.

Protocol Overview:

-

Cell Culture and Dye Loading:

-

Vascular smooth muscle cells are cultured on glass coverslips.

-

The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in a physiological buffer. The AM ester form of the dye allows it to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the dye inside the cell.[3]

-

-

Fluorescence Microscopy:

-

The coverslip with the dye-loaded cells is mounted on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

-

Experimental Procedure:

-

The cells are perfused with a physiological salt solution.

-

A baseline fluorescence is recorded.

-

The cells are then stimulated with ET-1 in the presence or absence of pre-incubated bosentan.

-

-

Data Acquisition and Analysis:

-

Changes in fluorescence intensity, which correlate with changes in [Ca2+]i, are recorded over time.[3]

-

For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the absolute [Ca2+]i.[3] For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is typically expressed as a ratio relative to the baseline fluorescence (F/F0).

-

The peak and sustained phases of the calcium response are analyzed to determine the inhibitory effect of bosentan.

-

Western Blot Analysis of eNOS

Objective: To investigate the effect of bosentan on the expression of endothelial nitric oxide synthase (eNOS).

Protocol Overview:

-

Protein Extraction:

-

Endothelial cells or tissue samples are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

-

-

Immunoblotting:

-

The membrane is blocked with a protein solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for eNOS.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection and Quantification:

-

A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is detected using a digital imaging system.

-

The intensity of the bands corresponding to eNOS is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

References

- 1. Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of bosentan on cellular processes involved in pulmonary arterial hypertension: do they explain the long-term benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Bosentan Hydrate: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Bosentan hydrate, the first orally active dual endothelin (ET) receptor antagonist, marked a paradigm shift in the management of pulmonary arterial hypertension (PAH). Its development journey, from initial lead optimization to pivotal clinical trials and post-marketing surveillance, provides a compelling case study in modern drug discovery. This technical guide delineates the comprehensive history of bosentan's discovery and development, presenting key preclinical and clinical data, detailed experimental methodologies, and a visual representation of its mechanism of action and development workflows.

Discovery and Preclinical Development

The discovery of bosentan originated from a focused effort to develop nonpeptide antagonists for the endothelin system, a key player in vasoconstriction and cellular proliferation.

Lead Optimization

Bosentan (designated Ro 47-0203) was the result of a structural optimization program based on the less potent lead compound, Ro 46-2005. The chemical modifications were aimed at enhancing receptor affinity, oral bioavailability, and duration of action, culminating in the synthesis of 4-tert-butyl-N-[6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]-benzenesulfonamide, known as bosentan.[1]

In Vitro Pharmacology

Bosentan's primary mechanism is the competitive antagonism of both endothelin receptor subtypes, ETA and ETB.[1]

Experimental Protocol: Competitive Binding Assays [1]

-

Objective: To determine the binding affinity of bosentan for ETA and ETB receptors.

-

Methodology:

-

Tissue Preparation: Membranes from human smooth muscle cells were used as a source of ETA receptors, and human placenta was used for ETB receptors.

-

Radioligand: [125I]-labeled ET-1 was used as the radioligand.

-

Assay: The prepared membranes were incubated with the radioligand in the presence of varying concentrations of bosentan.

-

Detection: The amount of radioligand bound to the receptors was measured to determine the concentration of bosentan required to inhibit 50% of the specific binding (IC50).

-

Data Analysis: The IC50 values were converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

-

-

Results: Bosentan demonstrated a higher affinity for the ETA receptor compared to the ETB receptor.[1]

Preclinical Efficacy

The in vivo efficacy of bosentan was evaluated in various animal models of cardiovascular disease.

Experimental Protocol: Hemodynamic Effects in a Porcine Model of Hypoxic Pulmonary Hypertension [2]

-

Objective: To assess the effect of bosentan on pulmonary hemodynamics during normoxia and acute hypoxia.

-

Animal Model: Anesthetized pigs.

-

Methodology:

-

Induction of Hypoxia: Hypoxic pulmonary hypertension was induced by reducing the fraction of inspired oxygen to 0.1.

-

Drug Administration: Bosentan was administered intravenously.

-

Hemodynamic Measurements: Key parameters such as pulmonary artery pressure, systemic blood pressure, and cardiac output were continuously monitored.

-

Challenge: The pressor response to infused endothelin-1 was measured before and after bosentan administration.

-

-

Results: Bosentan significantly attenuated the development of hypoxic pulmonary hypertension and blunted the vasopressor effects of exogenous endothelin-1.[2]

Table 1: Preclinical Pharmacology of Bosentan

| Parameter | Receptor/Model | Value | Reference |

| Ki (ETA Receptor) | Human Smooth Muscle Cells | 4.7 nM | [1] |

| Ki (ETB Receptor) | Human Placenta | 95 nM | [1] |

| pA2 (ETA-mediated contraction) | Isolated Rat Aorta | 7.2 | [1] |

| pA2 (ETB-mediated contraction) | Rat Trachea | 6.0 | [1] |

| Inhibition of Big ET-1 Pressor Response | In vivo (rats) | Demonstrated with i.v. and oral administration | [1] |

| Reduction in Hypoxic Pulmonary Hypertension | In vivo (pigs) | Significant reduction | [2] |

Mechanism of Action: Endothelin Signaling Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor that signals through G protein-coupled receptors (GPCRs) on vascular smooth muscle cells. Bosentan exerts its therapeutic effect by blocking this pathway.

Upon binding to ETA or ETB receptors, ET-1 activates a signaling cascade involving the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ leads to the activation of calmodulin, which subsequently activates myosin light chain kinase (MLCK), leading to smooth muscle contraction and vasoconstriction. Bosentan competitively inhibits the initial step of this cascade by preventing ET-1 from binding to its receptors.[3][4][5][6]

Clinical Development

Bosentan's clinical development program established its efficacy and safety profile for the treatment of PAH. Initially investigated for heart failure in the REACH-1 trial, which was terminated due to liver toxicity at high doses, the focus shifted to PAH where it proved successful.[7][8]

Pivotal Clinical Trial: BREATHE-1

The BREATHE-1 (Bosentan: Randomized Trial of Endothelin Receptor Antagonist THErapy) study was a landmark trial that led to the approval of bosentan for PAH.[9][10]

Experimental Protocol: BREATHE-1 Study [10]

-

Objective: To evaluate the efficacy and safety of bosentan in patients with PAH.

-

Study Design: A double-blind, placebo-controlled, multicenter trial.

-

Patient Population: 213 patients with PAH (primary or associated with connective tissue disease) and WHO Functional Class III or IV symptoms.

-

Intervention: Patients were randomized to receive placebo or bosentan (62.5 mg twice daily for 4 weeks, then uptitrated to either 125 mg or 250 mg twice daily) for at least 16 weeks.

-

Primary Endpoint: Change from baseline in the 6-minute walk distance (6MWD).

-

Secondary Endpoints: Time to clinical worsening, change in Borg dyspnea index, and change in WHO Functional Class.

-

Statistical Analysis: The primary endpoint was analyzed by comparing the mean change in 6MWD from baseline to week 16 between the combined bosentan groups and the placebo group.

Clinical Trial in Mildly Symptomatic Patients: EARLY Study

The EARLY (Endothelin Antagonist tRial in miLdlY symptomatic PAH patients) study investigated the use of bosentan in patients with less severe disease.[11][12]

Experimental Protocol: EARLY Study [11]

-

Objective: To assess the effect of bosentan in patients with WHO Functional Class II PAH.

-

Study Design: A double-blind, placebo-controlled, multicenter trial.

-

Patient Population: 185 patients with WHO Functional Class II PAH.

-

Intervention: Patients were randomized to receive bosentan (62.5 mg twice daily for 4 weeks, then 125 mg twice daily) or placebo for 6 months.

-

Primary Endpoints: Change from baseline in pulmonary vascular resistance (PVR) and change from baseline in 6MWD at 6 months.

-

Statistical Analysis: PVR was expressed as a percentage of baseline and compared between groups. The change in 6MWD was also compared between the bosentan and placebo groups.

Table 2: Efficacy Results from Pivotal Clinical Trials of Bosentan

| Trial | Patient Population | Endpoint | Placebo Group | Bosentan Group | Treatment Effect | p-value | Reference |

| BREATHE-1 | WHO FC III/IV | Change in 6MWD at 16 weeks | - | - | +44 m (95% CI: 21 to 67) | <0.001 | [10] |

| EARLY | WHO FC II | Change in PVR at 6 months | +7.5% of baseline | -16.8% of baseline | -22.6% (95% CI: -33.5 to -10.0) | <0.0001 | [11] |

| EARLY | WHO FC II | Change in 6MWD at 6 months | -7.9 m | +11.2 m | +19.1 m (95% CI: 3.6 to 41.8) | 0.0758 | [11] |

6MWD: 6-Minute Walk Distance; PVR: Pulmonary Vascular Resistance; WHO FC: World Health Organization Functional Class; CI: Confidence Interval.

Development and Approval Workflow

The development of bosentan followed a structured path from discovery to market approval, involving preclinical characterization and a series of clinical trials to establish its benefit-risk profile.

Safety and Tolerability

The primary safety concern associated with bosentan is hepatotoxicity, manifesting as an elevation in liver aminotransferases. This necessitates monthly monitoring of liver function tests. Other reported adverse effects include headache, flushing, edema, and anemia. Due to its teratogenic potential, bosentan is contraindicated in pregnancy.[13][14]

Conclusion

The development of this compound represents a significant milestone in the treatment of pulmonary arterial hypertension. Its journey from a structurally optimized lead compound to a first-in-class oral therapy underscores the importance of a targeted approach to drug discovery. The comprehensive preclinical and clinical evaluation of bosentan has not only provided a vital therapeutic option for patients with PAH but has also paved the way for the development of other endothelin receptor antagonists. The data and methodologies outlined in this guide highlight the rigorous process required to bring a novel therapeutic agent from the laboratory to the clinic.

References

- 1. Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The endothelin antagonist bosentan: hemodynamic effects during normoxia and hypoxic pulmonary hypertension in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Bosentan - Wikipedia [en.wikipedia.org]

- 9. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Treatment of patients with mildly symptomatic pulmonary arterial hypertension with bosentan (EARLY study): a double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bosentan reduces decline of patients with early stage pulmonary arterial hypertension (early study) | EurekAlert! [eurekalert.org]

- 13. Pharmacology Update: Bosentan Tablets (Tracleer —… | Clinician.com [clinician.com]

- 14. Bosentan: a review of its use in the management of mildly symptomatic pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Bosentan Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of bosentan hydrate in dimethyl sulfoxide (DMSO) and other common organic solvents. The information compiled herein is intended to support research, formulation development, and analytical method design involving this dual endothelin receptor antagonist.

Core Solubility Data

The solubility of bosentan, a drug used to treat pulmonary arterial hypertension, is a critical parameter for its formulation and delivery. Bosentan is poorly soluble in aqueous solutions, particularly at low pH.[1][2][3][4] Its solubility, however, increases in organic solvents and at higher pH values.[1][2]

Quantitative Solubility of Bosentan in Organic Solvents

The following table summarizes the quantitative solubility data for bosentan in various organic solvents. It is important to note that some sources refer to "bosentan" without specifying the hydrate form, which may account for slight variations in reported values.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 | 175.55 | Moisture-absorbing DMSO reduces solubility; fresh DMSO is recommended. | [5][6] |

| Dimethyl Sulfoxide (DMSO) | 12 | - | - | [7] |

| Dimethyl Sulfoxide (DMSO) | 5 | - | Solution is clear when warmed. | |

| Dimethylformamide (DMF) | 20 | - | - | [7] |

| Ethanol | 11 | - | - | [7] |

| Ethanol | 60 | - | - | [6] |

| Ethanol | 1.258 | - | - | [8] |

| Methanol | 1.014 | - | - | [8] |

Qualitative Solubility of Bosentan Monohydrate

A patent for bosentan salts provides a qualitative description of bosentan monohydrate's solubility in several organic solvents.[1]

| Solvent | Qualitative Solubility |

| Acetone | Freely Soluble |

| Dichloromethane | Freely Soluble |

| Ethanol | Soluble |

| Ethyl Acetate | Soluble |

| Methanol | Slightly Soluble |

| Isopropanol | Slightly Soluble |

| Hexane | Very Slightly Soluble |

Experimental Protocols for Solubility Determination

A commonly employed method for determining the solubility of compounds like bosentan is the shake-flask method , followed by a quantitative analytical technique such as UV-visible spectrophotometry.[9][10]

General Shake-Flask Method Protocol

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a flask).

-

Equilibration: The container is agitated (e.g., using an orbital shaker) at a constant temperature for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Collection and Dilution: A precise volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical range of the measurement instrument.

-

Quantification: The concentration of bosentan in the diluted solution is determined using a calibrated analytical method, such as UV-visible spectrophotometry at a specific wavelength (e.g., 270 nm).[8][11]

-

Calculation: The solubility is then calculated by taking into account the dilution factor.

This experimental workflow can be visualized as follows:

Mechanism of Action: Endothelin Receptor Antagonism

Bosentan functions as a dual antagonist of endothelin-1 (ET-1) receptors, specifically targeting both the endothelin A (ETA) and endothelin B (ETB) receptors.[12][13] ET-1 is a potent vasoconstrictor, and by blocking its receptors, bosentan prevents the downstream signaling pathways that lead to vasoconstriction and cell proliferation.[12] This mechanism is central to its therapeutic effect in pulmonary arterial hypertension.

The simplified signaling pathway is illustrated below:

References

- 1. EP2294056A1 - Bosentan salts - Google Patents [patents.google.com]

- 2. Bosentan | C27H29N5O6S | CID 104865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:157212-55-0 | endothelin receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. ymerdigital.com [ymerdigital.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 11. ijiras.com [ijiras.com]

- 12. This compound | Endothelin Receptor Antagonist | AmBeed.com [ambeed.com]

- 13. This compound | 157212-55-0 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Bosentan Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosentan hydrate is a dual endothelin receptor antagonist utilized in therapeutic applications, most notably for the management of pulmonary arterial hypertension (PAH)[1]. Its mechanism of action involves the competitive antagonism of endothelin-1 (ET-1) at both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors[1][2]. ET-1 is a potent vasoconstrictor, and by blocking its effects, bosentan leads to vasodilation and a reduction in pulmonary vascular resistance[1]. For researchers conducting in vivo studies to explore the efficacy and pharmacokinetics of this compound, a well-defined protocol for its dissolution and administration is critical for obtaining reliable and reproducible results. Due to its poor aqueous solubility, careful consideration of the vehicle and preparation method is necessary to ensure consistent drug delivery[3].

Data Presentation: Solubility of this compound

This compound is characterized as a white to yellowish powder that is poorly soluble in water. The following table summarizes the solubility of this compound in various solvents commonly used in preclinical research. This information is crucial for selecting an appropriate vehicle for in vivo administration.

| Solvent/Vehicle | Solubility | Notes |

| Water | < 0.1 mg/mL (insoluble)[4] | Solubility is pH-dependent, increasing at higher pH values (43 mg/100 ml at pH 7.5)[3]. |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[4][5][6] | Hygroscopic DMSO can reduce solubility; fresh DMSO is recommended[4][7]. |

| Ethanol | 50 mg/mL (requires sonication)[4][5] | |

| Polyethylene Glycol 400 (PEG 400) | Aqueous solubility increases with increasing mass fraction of PEG 400[8][9]. | The maximum solubility is achieved in neat PEG 400[8][9]. |

| Dimethylformamide (DMF) | ~20 mg/mL[10] | |

| Corn Oil | A working solution of 0.65 mg/mL can be prepared using a DMSO stock solution[7]. | Bosentan is practically insoluble in oils. |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[10] | Aqueous solutions are not recommended for storage for more than one day[10]. |

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol details the preparation of a this compound suspension suitable for oral administration in animal models, such as rats or mice. This method is based on creating a homogenous suspension for consistent dosing.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), fresh

-

Polyethylene Glycol 300 (PEG300)

-

Tween® 80

-

Deionized water (ddH₂O)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Prepare a stock solution of Bosentan in DMSO:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in fresh DMSO to create a concentrated stock solution (e.g., 100 mg/mL)[7]. Ensure the powder is completely dissolved. Gentle warming and vortexing can aid dissolution.

-

-

Prepare the vehicle mixture:

-

In a sterile tube, combine the vehicle components in the following ratio:

-

40% PEG300

-

5% Tween® 80

-

50% ddH₂O

-

-

Vortex the mixture thoroughly to ensure homogeneity.

-

-

Prepare the final dosing suspension:

-

For a 1 mL final volume, add 50 µL of the 100 mg/mL bosentan-DMSO stock solution to 400 µL of PEG300[7].

-

Mix thoroughly until the solution is clear[7].

-

Add 50 µL of Tween® 80 to the mixture and mix until clear[7].

-

Add 500 µL of ddH₂O to bring the final volume to 1 mL[7].

-

Vortex the final suspension vigorously before each administration to ensure a uniform distribution of the compound.

-

-

Administration:

-

Administer the suspension to the animals via oral gavage at the desired dosage.

-

The mixed solution should be used immediately for optimal results[7].

-

Note: The final concentration of DMSO in this formulation is 5%. For animals that may be sensitive to DMSO, it is recommended to keep the final DMSO concentration below 2%[4].

Protocol 2: Preparation of Bosentan for Intraperitoneal Injection

For intraperitoneal administration, a saline-based solution can be used.

Materials:

-

This compound powder

-

0.9% sterile saline solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Dissolution:

-

This compound has very low solubility in saline. To achieve a solution for injection, it is often necessary to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO, and then dilute it with saline.

-

Alternatively, for some studies, the sodium salt of bosentan can be used, which may have better aqueous solubility.

-

-

Preparation of a Dosing Solution (Example):

-

Prepare a concentrated stock of bosentan in DMSO.

-

Slowly add the DMSO stock to the sterile saline with vigorous vortexing to create a fine suspension or a clear solution if the final concentration is low enough.

-

The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.

-

-

Administration:

-

Administer the solution or suspension via intraperitoneal injection at the desired dosage.

-

Mandatory Visualizations

Signaling Pathway of Bosentan's Mechanism of Action

Bosentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B, which are found on vascular smooth muscle cells and endothelial cells[1]. This dual antagonism prevents vasoconstriction and promotes vasodilation[1].

Caption: Bosentan's dual antagonism of ET-A and ET-B receptors.

Experimental Workflow for this compound Suspension Preparation

The following diagram illustrates the key steps for preparing a this compound suspension for oral gavage.

Caption: Workflow for preparing this compound oral suspension.

References

- 1. What is the mechanism of Bosentan? [synapse.patsnap.com]

- 2. Bosentan - Wikipedia [en.wikipedia.org]

- 3. Bosentan | C27H29N5O6S | CID 104865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for Bosentan Hydrate Dosage in Rat Models of Pulmonary Hypertension

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the use of bosentan hydrate in preclinical rat models of pulmonary hypertension (PH). It includes detailed protocols for the induction of PH using monocrotaline, preparation and administration of this compound, and methods for assessing its therapeutic efficacy. The information is intended to assist researchers in designing and executing robust in vivo studies to evaluate the pharmacological effects of bosentan and similar endothelin receptor antagonists.

Introduction

Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure. Rodent models of PH are crucial for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics. Bosentan, a dual endothelin-1 (ET-1) receptor antagonist, is a clinically approved treatment for pulmonary arterial hypertension (PAH). It competitively inhibits the binding of ET-1 to both ETA and ETB receptors, thereby blocking the vasoconstrictive and proliferative effects of ET-1.[1][2] These application notes provide standardized protocols for the use of this compound in rat models of PH, ensuring reproducibility and comparability of data across studies.

Mechanism of Action of Bosentan

Endothelin-1 is a potent vasoconstrictor and smooth muscle mitogen that plays a significant role in the pathogenesis of pulmonary hypertension.[3] ET-1 exerts its effects through two receptor subtypes: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells mediates vasoconstriction and cellular proliferation.[2] ETB receptors, located on both endothelial and smooth muscle cells, have a more complex role, including mediating vasodilation via nitric oxide and prostacyclin release and clearing circulating ET-1.[2] In PAH, the ET system is upregulated. Bosentan, by blocking both ETA and ETB receptors, counteracts the detrimental effects of elevated ET-1 levels, leading to vasodilation, inhibition of vascular remodeling, and a subsequent reduction in pulmonary arterial pressure.[1][2]

Bosentan Signaling Pathway

Experimental Protocols

Monocrotaline-Induced Pulmonary Hypertension in Rats

The monocrotaline (MCT) model is a widely used and reproducible method for inducing PH in rats.[4][5]

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Monocrotaline (Sigma-Aldrich or equivalent)

-

Sterile saline (0.9% NaCl)

-

Syringes and needles (25-27 gauge)

Procedure:

-

Prepare a fresh solution of monocrotaline in sterile saline at a concentration of 60 mg/mL. Gentle warming and vortexing may be required to dissolve the MCT completely.

-

Administer a single subcutaneous injection of monocrotaline (60 mg/kg body weight) to each rat.[6]

-

Control animals should receive a subcutaneous injection of an equivalent volume of sterile saline.

-

House the animals under standard laboratory conditions with free access to food and water.

-

Pulmonary hypertension typically develops over a period of 3 to 4 weeks, characterized by a significant increase in right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH).[5]

Preparation and Administration of this compound

Dosage Calculation: The effective dose of bosentan in rat models of PH typically ranges from 100 to 300 mg/kg/day.[3] The following is an example calculation for a 250 g rat at a dose of 100 mg/kg.

-

Dose per rat: 100 mg/kg * 0.250 kg = 25 mg

Preparation for Oral Gavage:

-

This compound has low aqueous solubility. A common vehicle for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) or a mixture of 0.5% hydroxypropylmethylcellulose and 1.3% polyethylene glycol 400.[7]

-

To prepare a 10 mg/mL suspension, weigh 100 mg of this compound and suspend it in 10 mL of the chosen vehicle.

-

For the 250 g rat requiring a 25 mg dose, the gavage volume would be 2.5 mL. Adjust the concentration of the suspension to achieve a suitable gavage volume (typically 1-5 mL/kg).

Administration Methods:

-

Oral Gavage: Administer the bosentan suspension once or twice daily using a ball-tipped gavage needle.

-

Food Admix: Bosentan can be mixed with powdered chow.[1] This method provides continuous drug exposure but may be less precise for dose control.

-

Drinking Water: For water-soluble compounds, administration in drinking water is an option. However, given bosentan's low water solubility, this method is not recommended.

Experimental Workflow

Assessment of Therapeutic Efficacy

Hemodynamic Measurements:

-

At the end of the study period (e.g., 28 days), anesthetize the rats (e.g., with isoflurane or ketamine/xylazine).

-

Perform a right heart catheterization to measure the right ventricular systolic pressure (RVSP) using a pressure transducer.

Right Ventricular Hypertrophy (Fulton Index):

-

Following hemodynamic measurements, euthanize the animal and excise the heart.

-

Dissect the right ventricular free wall (RV) from the left ventricle and septum (LV+S).[8]

-

Weigh the RV and LV+S separately.

-

Calculate the Fulton Index as the ratio of the RV weight to the LV+S weight (RV / (LV+S)).[8] An increased Fulton Index is indicative of right ventricular hypertrophy.[8]

Data Presentation

The following tables summarize the effects of bosentan in rat models of pulmonary hypertension based on published literature.

Table 1: Bosentan Dosage and Administration in Rat PH Models

| PH Model | Bosentan Dose (mg/kg/day) | Administration Route | Duration | Reference |

| Monocrotaline | 300 | Food Admix | 4 weeks | [1] |

| Hypoxia (10% O2) | 100 | Gavage | 4 weeks | [3] |

| SU5416 + Hypoxia | 250 | Not specified | 11 days (from day 10 to 21) | [6] |

| Monocrotaline | 300 | Drinking Water/Gavage | 4 weeks | [9] |

| Bleomycin | 300 | Not specified | Not specified | [4] |

Table 2: Effects of Bosentan on Key Parameters in Rat PH Models

| PH Model | Treatment Group | n | RVSP (mmHg) | RVH (Fulton Index) | Mortality (%) | Reference |

| Monocrotaline | Control | - | - | - | 0 | [1] |

| MCT | - | - | - | 53 | [1] | |

| MCT + Bosentan (300 mg/kg/day) | - | Significantly reduced vs. MCT | Significantly reduced vs. MCT | 11 | [1] | |

| Hypoxia | Normoxia | - | ~18 | - | - | [3] |

| Hypoxia | - | ~36 | - | - | [3] | |

| Hypoxia + Bosentan (100 mg/kg/day) | - | ~25 | Attenuated | - | [3] | |

| SU5416 + Hypoxia | Control | 8 | 25.1 ± 1.3 | - | - | [6] |

| SU/Hx (Day 21) | 8 | 75.8 ± 5.9 | - | - | [6] | |

| SU/Hx + Bosentan (250 mg/kg/day) | 8 | 51.3 ± 4.2 | Attenuated | - | [6] |

Note: RVSP and RVH data are presented as approximate values or descriptive outcomes as reported in the source abstracts. For precise values and statistical significance, refer to the original publications.

Conclusion

The protocols and data presented in these application notes provide a framework for conducting preclinical studies with this compound in rat models of pulmonary hypertension. Adherence to standardized procedures for disease induction, drug administration, and endpoint analysis is critical for generating reliable and reproducible results. The provided dosage ranges and expected outcomes can serve as a valuable reference for researchers in the field of cardiovascular pharmacology and drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Bosentan? [synapse.patsnap.com]

- 3. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bosentan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

Application Notes: Utilizing Bosentan Hydrate in Primary Human Pulmonary Arterial Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a severe condition characterized by elevated pulmonary vascular resistance, leading to right heart failure and premature death. A key pathological feature of PAH is the excessive proliferation of human pulmonary arterial smooth muscle cells (hPASMCs), which contributes to vascular remodeling.[1] Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, is overexpressed in PAH patients and plays a crucial role in this pathology by binding to its receptors (ET-A and ET-B) on hPASMCs.[2][3][4]

Bosentan hydrate is a dual endothelin receptor antagonist (ERA) that competitively blocks both ET-A and ET-B receptors.[3][5] This action inhibits the downstream signaling cascades that lead to vasoconstriction and cellular proliferation.[2][4] Consequently, Bosentan is a valuable tool for in vitro studies modeling PAH and for investigating the mechanisms of vascular remodeling. Beyond its canonical receptor blockade, research suggests Bosentan may also exert anti-proliferative effects through pathways independent of ET-1, such as the downregulation of specific ion channels.[6][7] These application notes provide a comprehensive guide to using this compound for studying its effects on primary hPASMCs.

Mechanism of Action

Bosentan's primary mechanism of action is the competitive antagonism of ET-1 at both ET-A and ET-B receptors on vascular smooth muscle cells.[2][5] This blockade prevents ET-1 from inducing vasoconstriction and, critically for PAH research, from promoting the proliferation of hPASMCs.[1][3]

Recent studies have revealed a broader mechanism. Bosentan has been shown to inhibit hPASMC proliferation stimulated by other mitogens, such as platelet-derived growth factor (PDGF).[6][7] This effect is attributed, at least in part, to the downregulation of Transient Receptor Potential Canonical 6 (TRPC6) channel expression.[7][8] ET-1 and PDGF typically upregulate TRPC6, leading to increased calcium (Ca2+) entry and subsequent cell proliferation.[7][9] Bosentan appears to counteract this by downregulating TRPC6 protein levels, thereby reducing Ca2+ influx and attenuating the proliferative response.[7][8] This suggests Bosentan's therapeutic effects may stem from actions on both ET-receptor-dependent and -independent pathways.

Visualizing Bosentan's Signaling Pathways

Caption: Bosentan's dual mechanism in hPASMCs.

Data Presentation: Quantitative Effects of Bosentan

The following tables summarize the reported quantitative effects of Bosentan on hPASMC functions based on published literature.

Table 1: Effect of Bosentan on Endothelin-1-Induced hPASMC Proliferation

| Bosentan Concentration | Stimulant | Duration | Effect | Reference |

|---|---|---|---|---|

| 50 µM | Endothelin-1 (10⁻⁶ M) | 48 hours | 60% inhibition of cell number increase. | [1] |

| 50 µM | Endothelin-1 (10⁻⁶ M) | 48 hours | Almost complete abolishment of [³H]thymidine uptake increase. | [1] |

| 10-50 µM | Endothelin-1 (1 µM) | 48 hours | Significant, dose-dependent inhibition of cell growth. |[6][7] |

Table 2: Effect of Bosentan on PDGF-Induced hPASMC Proliferation

| Bosentan Concentration | Stimulant | Duration | Effect | Reference |

|---|---|---|---|---|

| 10 µM | PDGF (10 ng/mL) | 72 hours | 20% inhibition of cell number increase. | [9] |

| 20 µM | PDGF (10 ng/mL) | 72 hours | 39% inhibition of cell number increase. | [9] |

| 50 µM | PDGF (10 ng/mL) | 72 hours | 73% inhibition of cell number increase. |[9] |

Table 3: Effect of Bosentan on Protein and Gene Expression in hPASMCs

| Bosentan Concentration | Target | Stimulant | Effect | Reference |

|---|---|---|---|---|

| 10-50 µM | TRPC6 Protein | Endothelin-1 (1 µM) or PDGF (10 ng/mL) | Markedly downregulated TRPC6 protein levels. | [7][9] |

| 10 µM | ET-A & ET-B Receptors | Cigarette Smoke Extract (CSE) | Attenuated CSE-induced increase in receptor expression. | [10][11] |

| 10 µM | BMPR-2 & ID1 Gene Expression | Cobalt Chloride (Hypoxia-mimetic) | Restored expression levels reduced by hypoxia. |[12] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for studying the effects of Bosentan on hPASMCs.

Visualizing a Typical Experimental Workflow

Caption: General workflow for in vitro Bosentan studies.

hPASMC Cell Culture and Maintenance

-

Source: Commercially available primary Human Pulmonary Artery Smooth Muscle Cells.

-

Culture Medium: Smooth Muscle Growth Medium (SmGM), or high-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS), and 1% Penicillin/Streptomycin.[1][13]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]

-

Subculturing: Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 8 for experiments to ensure phenotypic stability.

-

Serum Starvation: Before treatment, synchronize cells by serum starvation. Replace growth medium with a basal medium containing low serum (e.g., 0.5% FBS) for 24-48 hours.[1][13] This minimizes baseline proliferation and sensitizes cells to mitogens.

This compound Preparation and Application

-

Solvent: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

-

Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations (e.g., 1 µM to 50 µM).[1][9]

-

Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest Bosentan dose to account for any solvent effects.[1]

-

Application: Typically, cells are pre-treated with Bosentan or vehicle for 30 minutes to 1 hour before adding the mitogenic stimulus (e.g., ET-1, PDGF).[12][14]

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Seeding: Seed serum-starved hPASMCs in a 96-well plate.

-

Treatment: Pre-treat with various concentrations of Bosentan, followed by stimulation with a mitogen (e.g., 40 ng/mL PDGF-BB or 1 µM ET-1).[1] Include positive (mitogen only) and negative (vehicle only) controls.

-

Incubation: Incubate for 24-48 hours.

-

BrdU Labeling: Add Bromodeoxyuridine (BrdU) labeling solution to each well and incubate for an additional 2-4 hours to allow incorporation into newly synthesized DNA.

-

Detection: Follow the manufacturer's protocol for the BrdU Cell Proliferation ELISA kit. This typically involves fixing the cells, adding an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase), adding a substrate, and measuring the colorimetric output on a microplate reader.[14]

Western Blotting for Protein Expression

This protocol allows for the quantification of specific protein levels, such as ET-A/B receptors or TRPC6.

-

Cell Lysis: After treatment in 6-well plates or 10 cm dishes, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-TRPC6, anti-ET-A Receptor[15], anti-p-ERK1/2) overnight at 4°C. Use a loading control like α-actin or GAPDH to normalize results.[13]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash again and apply an enhanced chemiluminescence (ECL) substrate. Visualize protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band density using software like ImageJ. Normalize the protein of interest to the loading control.

Quantitative RT-PCR (qPCR) for Gene Expression

This protocol measures changes in mRNA levels of target genes.

-

RNA Extraction: Following cell treatment, extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers. Example primers for ET-1 (EDN1) are:

-

Thermal Cycling: Perform the qPCR on a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[16]

-

Analysis: Analyze the results using the ΔΔCT method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, HPRT).[16][17]

Conclusion

This compound is a critical pharmacological tool for investigating the pathophysiology of PAH in vitro. Its well-defined role as a dual endothelin receptor antagonist, combined with emerging evidence of its effects on other signaling pathways like TRPC6, makes it an ideal compound for studying hPASMC proliferation and vascular remodeling. The protocols and data presented here provide a framework for designing and executing robust experiments to further elucidate the cellular mechanisms underlying PAH and to evaluate potential therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bosentan? [synapse.patsnap.com]

- 4. Effects of bosentan on cellular processes involved in pulmonary arterial hypertension: do they explain the long-term benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. atsjournals.org [atsjournals.org]

- 7. Bosentan inhibits transient receptor potential channel expression in pulmonary vascular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bosentan inhibits cigarette smoke-induced endothelin receptor expression in pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dial.uclouvain.be [dial.uclouvain.be]

- 13. researchgate.net [researchgate.net]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. Endothelin A Receptor Polyclonal Antibody (PA3-065) [thermofisher.com]

- 16. Pulmonary artery smooth muscle cell endothelin-1 expression modulates the pulmonary vascular response to chronic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Comparative Analysis of Bosentan Hydrate Administration Routes in Preclinical Models

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Bosentan hydrate is a dual endothelin receptor antagonist utilized in the management of pulmonary arterial hypertension (PAH). The route of administration can significantly influence its pharmacokinetic and pharmacodynamic profile, impacting both efficacy and safety. This document provides a comparative overview of oral, intravenous, and pulmonary administration routes for this compound in preclinical settings, with a focus on rodent models. Detailed protocols for common administration techniques are also provided to aid in experimental design.

2. Signaling Pathway of Bosentan

Bosentan exerts its therapeutic effect by competitively inhibiting the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB. ET-1 is a potent vasoconstrictor and mitogen. By blocking these receptors on vascular smooth muscle cells, bosentan leads to vasodilation and antiproliferative effects, thereby reducing pulmonary vascular resistance.

Figure 1. Bosentan's mechanism of action.

3. Comparative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of this compound administered via different routes in preclinical rat models. It is important to note that direct comparisons between studies should be made with caution due to potential differences in experimental conditions, animal strains, and analytical methods.

Table 1: Comparison of Oral and Intratracheal Administration in Rats

| Parameter | Oral Administration (Suspension) | Intratracheal Administration (Microparticles) |

| Dose | 10 mg/kg | 10 mg/kg |

| Cmax (ng/mL) | 105.1 ± 18.12 | 1264.8 ± 323.68 |

| Tmax (h) | 4.0 ± 1.41 | 2.62 ± 1.49 |

| AUC0-t (ng·h/mL) | 530.4 ± 110.2 | 6742.9 ± 1845.3 |

| Relative Bioavailability (%) | Reference | ~1271% |

Data sourced from Lee et al., 2020.[1][2]

Table 2: Pharmacokinetic Parameters of Intravenous Bosentan in Rats

Due to the limited availability of direct head-to-head comparative studies in the public domain, this table presents data from a study focused on intravenous administration. This data can be used as a reference for the 100% bioavailability benchmark.

| Parameter | Intravenous Administration |

| Dose | 10 mg/kg |

| Clearance (mL/min/kg) | ~25-30 |

| Volume of Distribution (L/kg) | ~1.5-2.0 |

| Half-life (h) | ~1.5-2.0 |

4. Experimental Protocols

The following are detailed methodologies for the administration of this compound in rats, based on established preclinical research protocols.

4.1. Oral Administration (Gavage)

This protocol describes the administration of a this compound suspension directly into the stomach of a rat.

Figure 2. Oral gavage experimental workflow.

Methodology:

-

Animal Preparation: Fast the rats overnight with free access to water to ensure an empty stomach, which can improve absorption consistency.

-

Dosage Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in water). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

-

Administration:

-

Gently restrain the rat.

-

Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to ensure it reaches the stomach.

-

Carefully insert the gavage needle into the esophagus. If resistance is met, withdraw and re-insert.

-

Slowly administer the bosentan suspension.

-

Gently remove the gavage needle.

-

-

Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or lethargy.

4.2. Intravenous Administration (Tail Vein Injection)

This protocol outlines the procedure for administering a this compound solution directly into the systemic circulation via the lateral tail vein.

Figure 3. Intravenous injection workflow.

Methodology:

-

Animal Preparation: No fasting is typically required for intravenous administration.

-

Dosage Formulation: Prepare a sterile, pyrogen-free solution of this compound. A solubilizing agent (e.g., a small percentage of DMSO or a cyclodextrin) may be necessary. The final solution should be isotonic.

-

Administration:

-

Place the rat in a suitable restrainer.

-

Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Swab the tail with an antiseptic.

-

Insert a small gauge needle (e.g., 27G) into one of the lateral tail veins.

-

Slowly inject the bosentan solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Post-Administration Monitoring: Observe the animal for any immediate adverse reactions.

4.3. Pulmonary Administration (Intratracheal Instillation)

This protocol describes the direct instillation of a this compound formulation into the lungs of a rat.

Figure 4. Intratracheal instillation workflow.

Methodology:

-

Animal Preparation: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Dosage Formulation: For dry powder inhalation studies, this compound can be formulated as microparticles.[1] For liquid instillation, a fine suspension or solution can be prepared.

-

Administration:

-

Place the anesthetized rat in a supine position on a slanted board.

-

Visualize the tracheal opening using a small animal laryngoscope or otoscope.

-

Carefully insert a cannula or a specialized microsprayer into the trachea.

-

Administer the bosentan formulation. For dry powders, a small puff of air can be used for dispersion. For liquids, a small bolus is instilled.

-

-

Post-Administration Monitoring: Keep the animal warm and monitor closely until it has fully recovered from anesthesia. Observe for any signs of respiratory distress.

The choice of administration route for this compound in preclinical studies has a profound impact on its pharmacokinetic profile.

-

Oral administration is convenient and clinically relevant, but is subject to first-pass metabolism, which can result in lower bioavailability.[2]

-

Intravenous administration bypasses absorption barriers, providing 100% bioavailability, and is useful for determining fundamental pharmacokinetic parameters like clearance and volume of distribution.

-

Pulmonary administration offers a non-invasive method for targeted lung delivery. Preclinical data suggests that this route can significantly increase local and systemic exposure compared to oral administration, potentially allowing for lower doses and reduced systemic side effects.[1][2]

The selection of the most appropriate administration route will depend on the specific objectives of the preclinical study. For systemic efficacy studies, oral and intravenous routes are common. For studies investigating the direct effects of bosentan on the lungs, or for exploring novel delivery systems, the pulmonary route is of significant interest. The protocols provided herein offer standardized methods for conducting these administration procedures in a research setting.

References

Application Notes and Protocols for Cell Viability Assays Using Bosentan Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosentan hydrate is a dual endothelin (ET) receptor antagonist, targeting both ET-A and ET-B receptors.[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, is implicated in various cellular processes, including proliferation, apoptosis, and inflammation, making its receptors a target for therapeutic intervention in diseases such as pulmonary arterial hypertension.[3][4] The interaction of ET-1 with its receptors activates several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation, as well as the pro-inflammatory NF-κB pathway.[5]

These application notes provide a comprehensive overview of the use of this compound in cell viability assays. They include detailed protocols for common assays, a summary of its effects on various cell types, and a visualization of the underlying signaling pathways.

Data Presentation

The effects of this compound on cell viability are cell-type dependent, exhibiting both pro-proliferative and anti-proliferative/cytotoxic effects. The following tables summarize the quantitative data from various studies.

| Cell Line | Assay Type | This compound Concentration | Incubation Time | Observed Effect | Reference |

| Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | Cell Number & [³H]Thymidine Uptake | 10 µM | 48 hours | Inhibition of PDGF-mediated proliferation by 33% | [2] |

| Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | Cell Number & [³H]Thymidine Uptake | 20 µM | 48 hours | Inhibition of PDGF-mediated proliferation by 39% | [2] |

| Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | Cell Number & [³H]Thymidine Uptake | 50 µM | 48 hours | Inhibition of ET-1-mediated cell number increase by 60% | [2][6] |

| Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) | Cell Proliferation Assay | 10 µM | 24 hours | Prevention of cigarette smoke extract-induced proliferation | [7][8] |

| Dermal Microvascular Endothelial Cells (MVECs) | WST-1 Assay | 0.1 µM | 24 hours | Significant increase in cell viability | [5] |

| Dermal Microvascular Endothelial Cells (MVECs) | WST-1 Assay | 1 µM | 24 hours | Significant increase in cell viability | [5] |

| Dermal Microvascular Endothelial Cells (MVECs) | WST-1 Assay | 10 µM | 24 hours | Significant increase in cell viability | [5] |

| P388/dx (murine leukemia) | Not Specified | 15.1 ± 1.6 µM (IC50) | Not Specified | Inhibition of endothelin receptor A and B | [9] |

| Human Hepatocytes | Not Specified | Various | Not Specified | Metabolites of Bosentan (Ro 47-8634 and Ro 64-1056) showed concentration-dependent hepatotoxicity. | [10][11] |

Signaling Pathways

This compound exerts its effects on cell viability by modulating signaling pathways downstream of the endothelin receptors. The following diagrams illustrate these pathways and a general experimental workflow.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

-

Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

-

After incubation, add 100 µL of the solubilization solution to each well.[1]

-

Gently pipette to dissolve the formazan crystals.

-

Read the absorbance at 570-590 nm using a microplate reader.[13]

WST-1 (Water Soluble Tetrazolium Salt-1) Assay

This is another colorimetric assay for the quantification of cell proliferation and viability.

Materials:

-

WST-1 reagent

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Replace the medium with fresh medium containing different concentrations of this compound.

-

Incubate for the desired time period.

-

Add 10 µL of WST-1 reagent to each well.[14]

-

Incubate for 1-4 hours at 37°C.[14]

-

Shake the plate thoroughly for 1 minute.[14]

-

Measure the absorbance at 420-480 nm.[14]

Trypan Blue Exclusion Assay

This assay differentiates viable from non-viable cells based on membrane integrity.

Materials:

-

Trypan Blue solution (0.4%)

-

Hemocytometer

-

Microscope

-

Cell suspension

Protocol:

-

Harvest cells and resuspend them in a suitable buffer or medium.

-

Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[15]

-

Incubate for 1-2 minutes at room temperature.

-

Load 10 µL of the mixture into a hemocytometer.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.[16]

-

Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100[15]

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. atsjournals.org [atsjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of bosentan on cellular processes involved in pulmonary arterial hypertension: do they explain the long-term benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinexprheumatol.org [clinexprheumatol.org]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. apexbt.com [apexbt.com]

- 10. revvity.com [revvity.com]

- 11. Analysis of the Metabolic Pathway of Bosentan and of the Cytotoxicity of Bosentan Metabolites Based on a Quantitative Modeling of Metabolism and Transport in Sandwich-Cultured Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Bosentan Hydrate in Combination with Sildenafil for Experimental Pulmonary Hypertension

Introduction